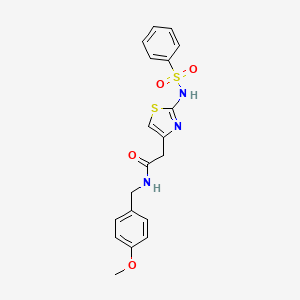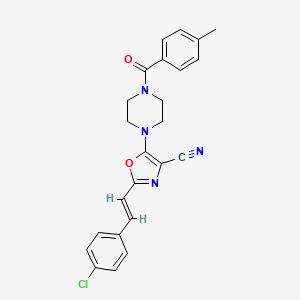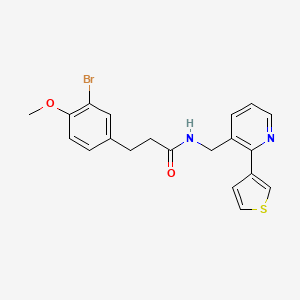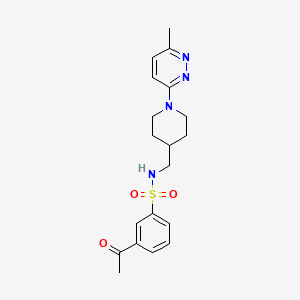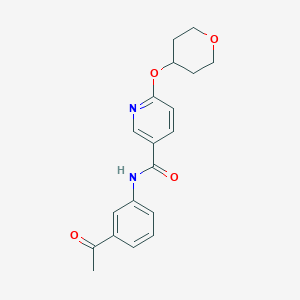
N-(3-acetylphenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the compound, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Therapeutic Applications and Biological Effects
Neuroprotective Effects and Cognitive Function :Nicotinamide, a form of vitamin B3 and a precursor of nicotinamide adenine dinucleotide (NAD+), has been investigated for its neuroprotective effects. It is involved in various intra- and inter-cellular processes regulating cell metabolism, stress, and immune responses. Studies suggest nicotinamide may preserve and enhance neurocognitive function, indicating potential benefits in conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injury (Rennie et al., 2015).
Effects on Metabolism and Energy Production :Nicotinamide riboside, a vitamin B3 variant, has been shown to influence metabolism and energy production positively. It promotes insulin sensitivity, mitochondrial biogenesis, and enhances sirtuin functions, which are vital for cellular health and longevity (Braidy et al., 2020).
Inhibition and Stimulation of SIRT1 :While nicotinamide has been used as an inhibitor of SIRT1, a protein involved in cellular regulation, it also stimulates SIRT1 activity under certain conditions, highlighting its complex biological roles. This duality suggests nicotinamide's potential in modulating cellular processes and responses to stress (Hwang & Song, 2017).
Potential in Treating Addiction :Nicotinamide adenine dinucleotide (NAD+) and its precursors, including nicotinamide, have been implicated in the neurobiology of addiction. Increasing NAD+ levels may offer a novel approach to managing addictive behaviors and reducing cravings and withdrawal symptoms (Braidy et al., 2020).
Oncogenic Potential and Anticancer Applications :Nicotinamide and its derivatives have shown promise in cancer research, with potential roles in cell proliferation, migration, and invasiveness. These compounds are being investigated for their efficacy in cancer treatment and their ability to act as radiosensitizers, enhancing the effectiveness of radiation therapy (Horsman, 1995); (Jain et al., 2020).
Safety Assessment and Potential Risks
While nicotinamide has been extensively studied for various therapeutic applications, its safety, especially at high doses, has been a subject of research. Studies have explored its tolerability, potential toxic effects, and mechanisms underlying any adverse outcomes. It is generally considered safe within the recommended dosages, but caution is advised for long-term use at high doses due to potential risks and the need for further research to fully understand its impact on health (Hwang & Song, 2020).
作用機序
特性
IUPAC Name |
N-(3-acetylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)14-3-2-4-16(11-14)21-19(23)15-5-6-18(20-12-15)25-17-7-9-24-10-8-17/h2-6,11-12,17H,7-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOVCNFHZSBHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

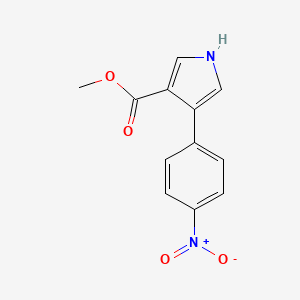
![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2938011.png)
![2-[[1-(1-Methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2938012.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide](/img/structure/B2938013.png)
![(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2938016.png)
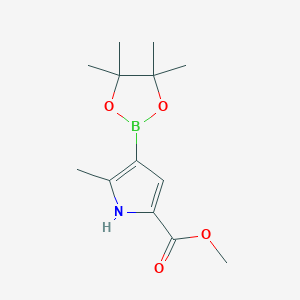

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2938020.png)
![1-(2-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2938021.png)
![6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2938025.png)
